1-(3,6-dichloro-1-benzothiophene-2-carbonyl)pyrrolidine
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Overview
Description
1-(3,6-Dichloro-1-benzothiophene-2-carbonyl)pyrrolidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzothiophene ring substituted with chlorine atoms at positions 3 and 6, and a pyrrolidine ring attached to the carbonyl group at position 2.
Preparation Methods
The synthesis of 1-(3,6-dichloro-1-benzothiophene-2-carbonyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with 3,6-dichloro-1-benzothiophene-2-carboxylic acid.
Activation: The carboxylic acid group is converted to an acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Coupling Reaction: The resulting acid chloride is then reacted with pyrrolidine in the presence of a base like triethylamine to form the desired product
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(3,6-Dichloro-1-benzothiophene-2-carbonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,6-Dichloro-1-benzothiophene-2-carbonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,6-dichloro-1-benzothiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), leading to increased activity of the BCKD complex and reduced levels of branched-chain amino acids in plasma . This inhibition occurs through allosteric binding, which induces conformational changes in the enzyme complex.
Comparison with Similar Compounds
1-(3,6-Dichloro-1-benzothiophene-2-carbonyl)pyrrolidine can be compared with other similar compounds, such as:
3,6-Dichloro-1-benzothiophene-2-carboxylic acid: This compound serves as a precursor in the synthesis of the target compound.
3,6-Dichloro-1-benzothiophene-2-carbonyl chloride: Another intermediate used in the synthesis process.
Other benzothiophene derivatives: These compounds share the benzothiophene core structure but differ in their substituents and functional groups
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS/c14-8-3-4-9-10(7-8)18-12(11(9)15)13(17)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESYLDIJOBKNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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